molecular formula C13H13FO2 B8314701 2-(2-Fluoroethoxy)-1-hydroxymethylnaphthalene

2-(2-Fluoroethoxy)-1-hydroxymethylnaphthalene

Cat. No. B8314701
M. Wt: 220.24 g/mol
InChI Key: DPDZZQVOSBWACC-UHFFFAOYSA-N
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Patent
US04960884

Procedure details

A solution of 2.5 grams (0.012 mole) of 2-(2-fluoroethoxy)-1-naphthaldehyde (prepared by the method of Example 1 from 2-hydroxy-1-naphthaldehyde) and 0.6 gram (0.015 mole) of sodium borohydride in 35 ml of ethanol was stirred at room temperature for 24 hours. The mixture was diluted with water and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to yield 1.2 gram of 2-(2-fluoroethoxy)-1-hydroxymethylnaphthalene as a solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[CH:15]=[O:16].OC1C=CC2C(=CC=CC=2)C=1C=O.[BH4-].[Na+]>C(O)C.O>[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]=1[CH2:15][OH:16] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FCCOC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
0.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FCCOC1=C(C2=CC=CC=C2C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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